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Compound of Interest

Compound Name:
5-Bromo-4-methyl-2-phenyl-1,3-

thiazole

Cat. No.: B1273740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data pertinent to

brominated phenylthiazole derivatives. While specific crystallographic data for 5-Bromo-4-
methyl-2-phenyl-1,3-thiazole was not readily available in the surveyed literature, we present a

detailed examination of the closely related compound, 2-Bromo-4-phenyl-1,3-thiazole, as a

representative example. This guide also delves into the broader biological significance of

thiazole derivatives, offering insights into their potential as therapeutic agents.

Comparative Crystallographic Data
To provide a framework for understanding the structural characteristics of brominated

phenylthiazoles, the following table summarizes the crystallographic data for 2-Bromo-4-

phenyl-1,3-thiazole. This data is crucial for computational modeling and structure-based drug

design.
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Parameter 2-Bromo-4-phenyl-1,3-thiazole[1][2]

Chemical Formula C₉H₆BrNS

Molecular Weight 240.12 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 5.8934 (3)

b (Å) 10.6591 (6)

c (Å) 13.8697 (7)

β (°) 90.812 (1)

Volume (Å³) 871.18 (8)

Z 4

Temperature (K) 120

Radiation Mo Kα

Density (calculated) 1.831 Mg m⁻³

R-factor 0.029

wR-factor 0.068

Structural Insights:

In the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, the planes of the 2-bromo-1,3-thiazole

and phenyl rings are twisted at an angle of 7.45 (10)°. The crystal packing is stabilized by π–π

interactions between molecules related by a center of symmetry, with a short distance of 3.815

(2) Å between the centroids of the five- and six-membered rings. Additionally, short

intermolecular S⋯Br contacts of 3.5402 (6) Å are observed.[1][2]

Biological Significance of Thiazole Derivatives
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Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core scaffold in

numerous natural and synthetic compounds with a wide range of biological activities.[3][4]

Modifications to the thiazole ring system are a key strategy in drug discovery and development

to create novel molecules with enhanced therapeutic potential.[3]

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects,

including:

Anticancer Activity: Various substituted thiazoles have shown potent anticancer activity

against a range of human tumor cell lines.[3][5][6] For instance, certain fluorinated 2-aryl

benzothiazole derivatives have been effective against breast cancer cell lines.[3]

Antimicrobial and Antifungal Activity: Thiazole-based compounds have exhibited significant

antimicrobial and antifungal properties.[5][7] Some derivatives have shown promising activity

against strains like Candida albicans, Proteus vulgaris, and Staphylococcus aureus.[5]

Anti-inflammatory Activity: Several 2,4-disubstituted thiazole derivatives have been

synthesized and evaluated for their anti-inflammatory effects.[3]

The diverse biological profile of thiazole derivatives underscores their importance as a

"privileged scaffold" in medicinal chemistry.[5]

Experimental Protocols: X-ray Crystallography
The following provides a generalized methodology for the single-crystal X-ray diffraction

analysis of a compound like a 5-Bromo-4-methyl-2-phenyl-1,3-thiazole derivative.

1. Crystal Growth:

Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound in an appropriate solvent or a mixture of solvents (e.g.,

hexane).

2. Data Collection:

A single crystal of suitable size (e.g., 0.15 × 0.12 × 0.12 mm) is mounted on a diffractometer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://globalresearchonline.net/ijpsrr/v82-1/07.pdf
https://ijrpr.com/uploads/V6ISSUE4/IJRPR43431.pdf
https://globalresearchonline.net/ijpsrr/v82-1/07.pdf
https://globalresearchonline.net/ijpsrr/v82-1/07.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11064039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9268695/
https://globalresearchonline.net/ijpsrr/v82-1/07.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11064039/
https://www.researchgate.net/publication/380080438_Thiazole_derivatives_prospectives_and_biological_applications
https://pmc.ncbi.nlm.nih.gov/articles/PMC11064039/
https://globalresearchonline.net/ijpsrr/v82-1/07.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11064039/
https://www.benchchem.com/product/b1273740?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crystal is maintained at a low temperature (e.g., 120 K) during data collection to

minimize thermal vibrations.

X-ray diffraction data are collected using a detector, such as a CCD area detector, with a

specific radiation source, typically Mo Kα (λ = 0.71073 Å).[2][8]

Data collection is performed using a series of φ and ω scans.

3. Data Reduction and Structure Solution:

The collected diffraction data are processed to yield a set of unique reflections. This includes

corrections for absorption effects.[1]

The crystal structure is solved using direct methods and refined by full-matrix least-squares

on F².[1]

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

4. Structure Analysis and Visualization:

The final refined crystal structure provides precise information on bond lengths, bond angles,

and intermolecular interactions.

Molecular graphics software is used to visualize the crystal structure and packing.

Visualizations
The following diagrams illustrate the logical flow of research and a typical experimental

workflow for the study of thiazole derivatives.
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Caption: Logical workflow for the synthesis, crystallographic analysis, and biological evaluation

of thiazole derivatives.

Start Mount Single Crystal Place in Diffractometer (e.g., Bruker APEXII) Collect Diffraction Data (Mo Kα, 120 K) Data Reduction & Absorption Correction (SADABS) Solve Structure (SHELXTL) Refine Structure (SHELXTL) Analyze Bond Lengths, Angles, Interactions Generate CIF File End

Click to download full resolution via product page

Caption: A typical experimental workflow for single-crystal X-ray diffraction analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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